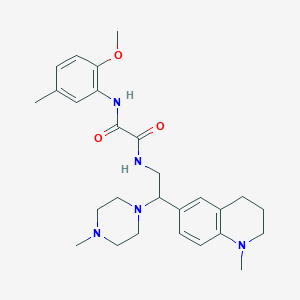
2-(3-Fluorophenyl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Fluorophenyl)oxan-4-amine” is a chemical compound with the CAS Number: 1339031-07-0 . It has a molecular weight of 195.24 and its IUPAC name is 2-(3-fluorophenyl)tetrahydro-2H-pyran-4-ylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code of “this compound” is 1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 195.24 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Chiral Resolution Reagents
Compounds structurally related to 2-(3-Fluorophenyl)oxan-4-amine have been utilized as chiral resolution reagents. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a synthetic, enantiopure chiral resolution reagent, is derived from enantiopure (2S,3S)-phenylglycidol. It reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This enables straightforward identification and quantification of diastereomeric products via NMR and HPLC, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Fluorescence Signaling Modulation
Another application involves the attachment of electron-withdrawing fluorophores to cryptands, which modulates fluorescence signaling. For instance, the synthesis of aza cryptand with an integrated fluorophore-receptor configuration demonstrates how the inclusion of a fluorophore can alter the binding property of the cryptand towards metal ions. This results in a fluorescence "on/off" situation that can be reversed based on the metal ion's translocation, showcasing potential in sensing applications (Bag & Bharadwaj, 2004).
Compulsive Food Consumption Study
In a study focusing on neural mechanisms that underlie compulsive food seeking and intake, compounds structurally related were used to investigate the role of Orexin-1 Receptor mechanisms. This study utilized selective antagonists to evaluate their effects in a binge-eating model in rats, highlighting the potential pharmacological treatments for eating disorders with a compulsive component (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).
Fluorescent Sensor Development
Developing fluorescent sensors for detecting toxic chemicals such as oxalyl chloride and phosgene is another significant application. The rational design of fluorescent sensors, like the one denoted as BTA, for simultaneous detection of these chemicals showcases an innovative approach to safeguarding public health and security. The sensor operates on a "turn-on" fluorescence mode upon interaction with the target chemicals, demonstrating outstanding selectivity and sensitivity (Zhang, Cheng, Yang, Li, Zhang, Ma, Lu, Wu, & Wang, 2017).
Antitumor Properties
The preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles reveals the mechanism of action and the potential clinical application of such compounds. These benzothiazoles, modified to overcome limitations posed by drug lipophilicity, have shown potent antitumor properties in both in vitro and in vivo studies. Their metabolism and the selective induction of cytochrome P 450 1A1 protein expression in carcinoma cells further illuminate the therapeutic potential of these compounds (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).
Safety and Hazards
The safety information for “2-(3-Fluorophenyl)oxan-4-amine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and several precautionary statements are provided .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11H,4-5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHGDBJMEUQOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
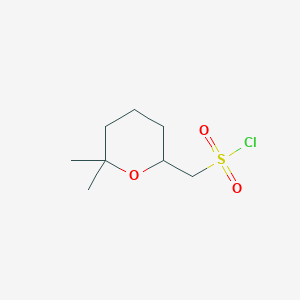
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B2670263.png)
![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2670267.png)
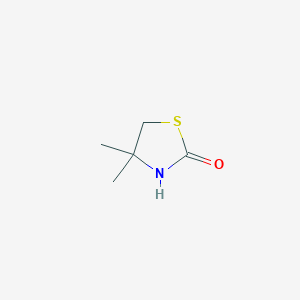
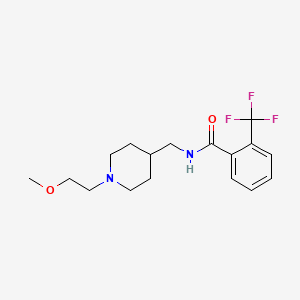
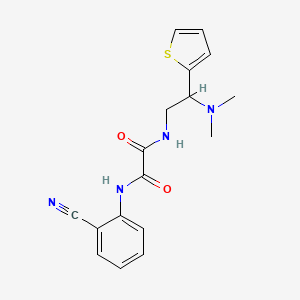
![3-[(3-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B2670274.png)
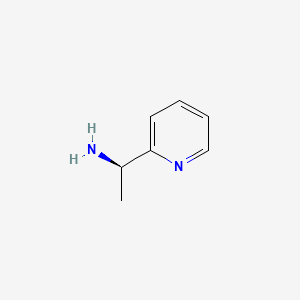
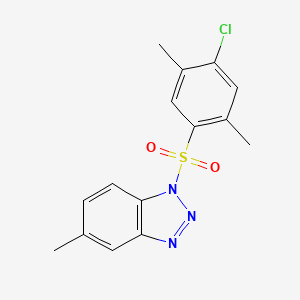
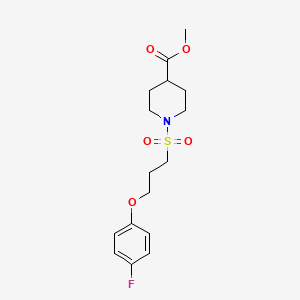
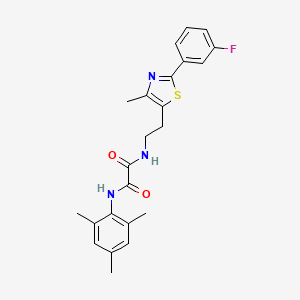
![Methyl 6-ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2670280.png)
![10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2670282.png)
